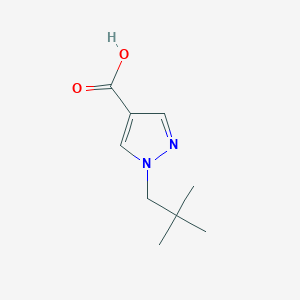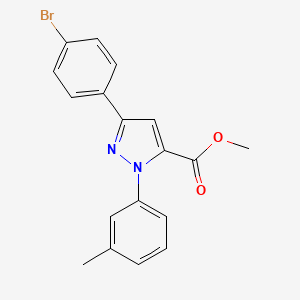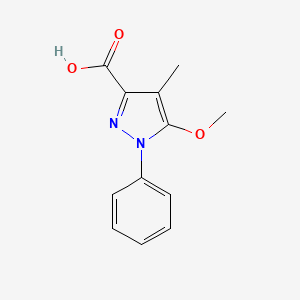
3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Vue d'ensemble
Description
“3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C8H14N4.2ClH . It is a solid substance at room temperature . The compound has a molecular weight of 239.15 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which include compounds similar to the one , has been reported in the literature . These compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” can be represented by the InChI code: 1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H .Physical And Chemical Properties Analysis
“3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” is a solid substance at room temperature . It has a molecular weight of 239.15 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Antimicrobial Compounds : Novel 1,2,4-triazole derivatives, including structures related to "3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride," have been synthesized and evaluated for antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis Techniques and Chemical Properties
- Synthesis Methods : Research on triazole derivatives has also included detailed synthesis techniques, showcasing the variety of chemical reactions utilized to create complex molecules that include piperidine and triazole rings. These studies offer insights into the versatility of triazole compounds in chemical synthesis (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Molecular Structure and Interaction Analysis
- Crystal Structure and Intermolecular Interactions : The crystal structure and intermolecular interactions of triazole derivatives have been analyzed, providing a deeper understanding of their potential binding mechanisms and interactions at the molecular level. This research is crucial for the development of compounds with specific biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Application in Cancer Research
- Cancer Research : Triazole compounds, including those structurally related to the query molecule, have been investigated for their potential application in cancer treatment. This includes exploring their role as kinase inhibitors, which is a promising area of research for developing novel anticancer therapies (ヘンリー,ジェームズ, 2006).
Corrosion Inhibition
- Corrosion Inhibition : Some piperidine derivatives have been synthesized and tested for their effectiveness as corrosion inhibitors in natural seawater. This application demonstrates the potential industrial utility of triazole and piperidine compounds beyond their biological activities (Raj & Rajendran, 2013).
Orientations Futures
The future directions for research on “3-(3-Methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . This could include more in-depth studies on their mechanisms of action, as well as investigations into their efficacy against a wider range of cancer cell lines .
Mécanisme D'action
Target of Action
Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been tested for their anticancer activity on human ovarian cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds have been shown to have anticancer activity, suggesting they may affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been shown to have anticancer activity, suggesting they may induce cell death or inhibit cell proliferation .
Propriétés
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-6-10-8(12-11-6)7-3-2-4-9-5-7;;/h7,9H,2-5H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHSBXNNBLGSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)


